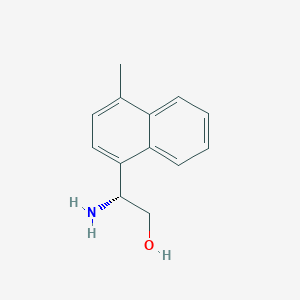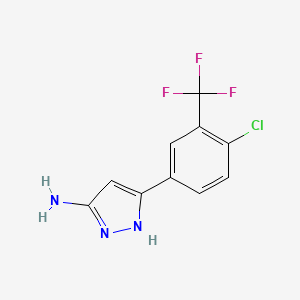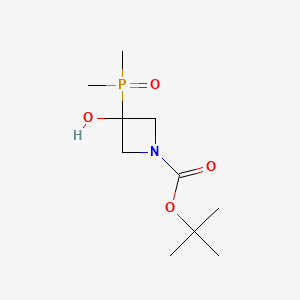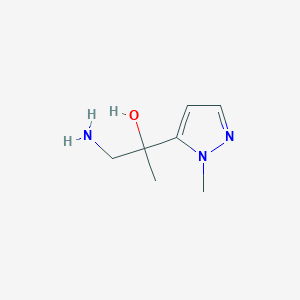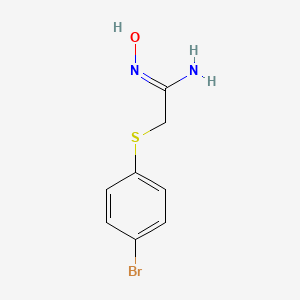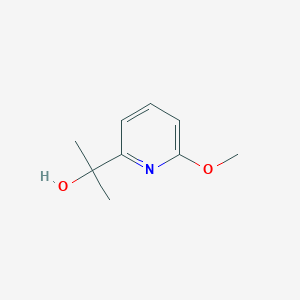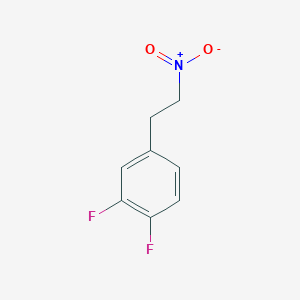
1,2-Difluoro-4-(2-nitroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Difluoro-4-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of two fluorine atoms and a nitroethyl group attached to a benzene ring
準備方法
The synthesis of 1,2-Difluoro-4-(2-nitroethyl)benzene typically involves the nitration of 1,2-difluorobenzene followed by the introduction of an ethyl group. One common method includes the reaction of 1,2-difluorobenzene with nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then subjected to an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate to yield this compound .
化学反応の分析
1,2-Difluoro-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Difluoro-4-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitro and fluoro groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with anti-inflammatory or antimicrobial properties.
作用機序
The mechanism of action of 1,2-Difluoro-4-(2-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms can influence the compound’s reactivity and stability by affecting electron distribution within the molecule. These interactions can lead to the modulation of enzymatic activity and metabolic pathways.
類似化合物との比較
1,2-Difluoro-4-(2-nitroethyl)benzene can be compared with other similar compounds such as:
1,2-Difluorobenzene: Lacks the nitroethyl group, making it less reactive in certain chemical reactions.
2,4-Difluoronitrobenzene: Has the nitro group in a different position, leading to different reactivity and applications.
1,2-Difluoro-4-(2-nitroethenyl)benzene:
特性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC名 |
1,2-difluoro-4-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7F2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-2,5H,3-4H2 |
InChIキー |
CSOGNRCEINUALD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC[N+](=O)[O-])F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



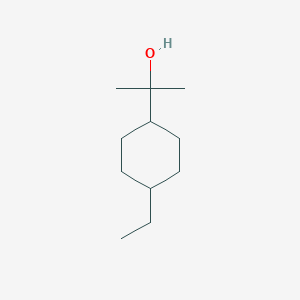
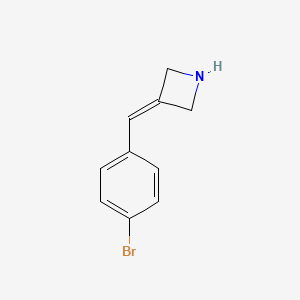
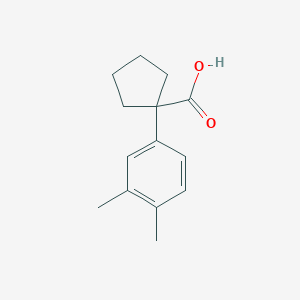
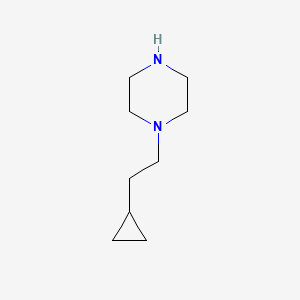
![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)
